

how to use RPH-2823 in a kinase assay

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Compound of Interest

Compound Name: RPH-2823

Cat. No.: B1663310

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Application Note: RPH-2823

Title: Biochemical Characterization of the Kinase Inhibitor **RPH-2823** Using In Vitro Kinase Assays

Audience: Researchers, scientists, and drug development professionals.

Abstract:

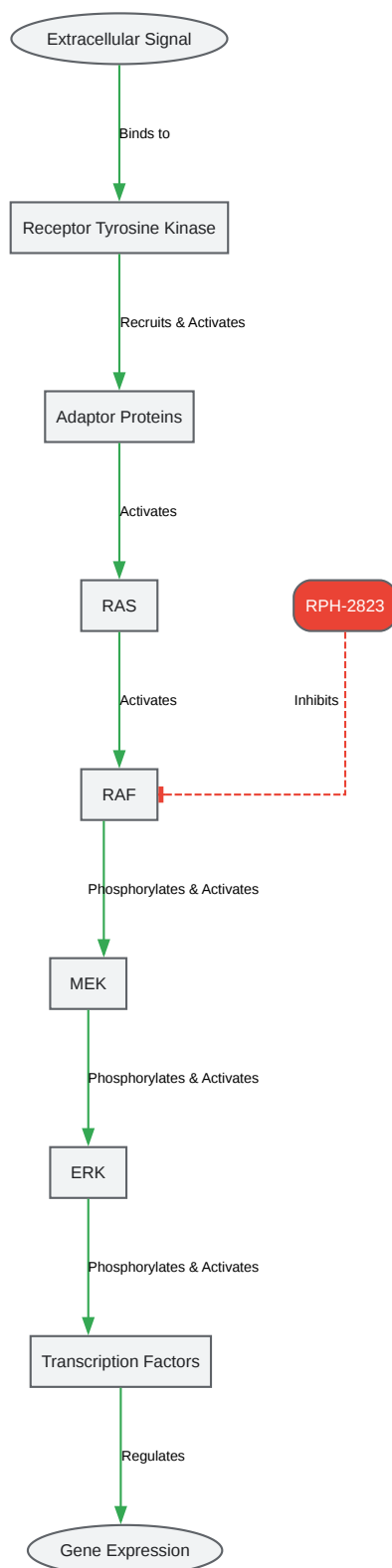
This document provides a comprehensive guide for the biochemical characterization of **RPH-2823**, a hypothetical small molecule kinase inhibitor. Detailed protocols for determining the potency and mechanism of action of **RPH-2823** against a target kinase are presented, utilizing industry-standard non-radioactive assay formats. The methodologies described herein are designed to be adaptable for a wide range of protein kinases and inhibitor compounds. While specific information regarding "**RPH-2823**" is not publicly available, this application note establishes a robust framework for its initial evaluation as a putative ATP-competitive kinase inhibitor.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them a major focus for therapeutic intervention.[2][3] The development of small molecule inhibitors that target the ATP-binding site of kinases is a cornerstone of modern drug discovery.

This application note details the experimental procedures for characterizing a novel kinase inhibitor, **RPH-2823**. We will outline two widely used in vitro kinase assay platforms: the luminescence-based ADP-Glo™ Kinase Assay and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based activity assay. These methods offer high sensitivity, and robust performance suitable for high-throughput screening and detailed mechanistic studies.[4] [5] The protocols will guide the user through determining the optimal assay conditions, and measuring the inhibitory potency (IC50) of **RPH-2823**.

General Kinase Signaling Pathway



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Caption: A generic receptor tyrosine kinase signaling cascade.

Experimental Protocols

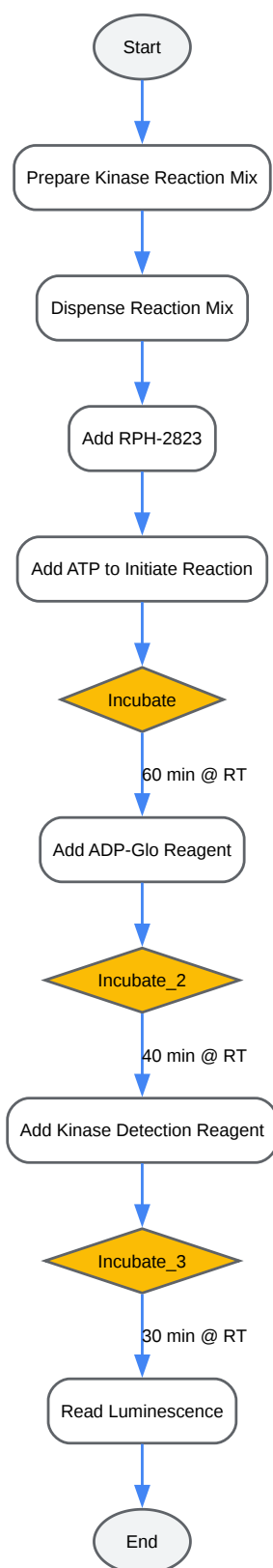
Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a luminescent signal that is directly proportional to kinase activity.[\[4\]](#)[\[6\]](#)

3.1.1. Materials and Reagents

- Target Kinase (e.g., RAF)
- Kinase Substrate (e.g., inactive MEK)
- **RPH-2823**
- ADP-Glo™ Kinase Assay Kit (Promega)
- Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ATP
- DMSO
- White, opaque 384-well assay plates

3.1.2. Experimental Workflow



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Caption: ADP-Glo™ kinase assay workflow.

3.1.3. Step-by-Step Procedure

- **Compound Preparation:** Prepare a serial dilution of **RPH-2823** in DMSO. A typical starting concentration is 10 mM. Then, create a 100x working stock by diluting in kinase buffer.
- **Kinase Reaction:**
 - Add 2.5 μL of kinase buffer containing the target kinase and substrate to the wells of a 384-well plate.
 - Add 0.5 μL of the 100x **RPH-2823** dilution or DMSO (for positive and negative controls).
 - Initiate the reaction by adding 2.0 μL of ATP solution (at the $K_{m,app}$ concentration).
 - Incubate for 60 minutes at room temperature.
- **Signal Generation:**
 - Add 5 μL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate for 40 minutes at room temperature.
 - Add 10 μL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
 - Incubate for 30 minutes at room temperature.
- **Data Acquisition:** Measure the luminescence using a plate reader.

3.1.4. Data Analysis and Presentation

The raw luminescence data is converted to percent inhibition relative to the controls. An IC50 value is determined by fitting the data to a four-parameter logistic curve.

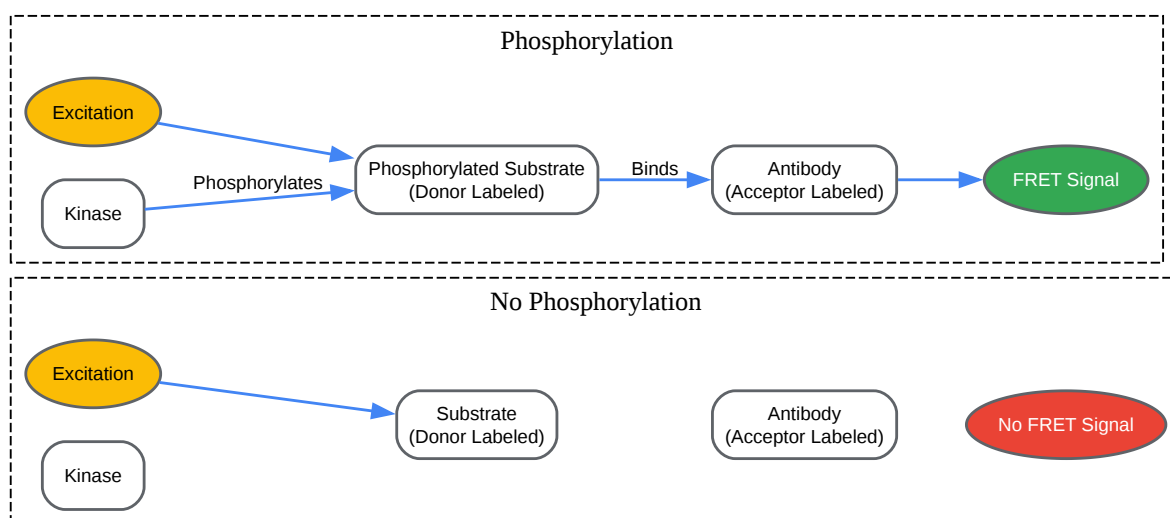
Parameter	Value
Kinase Concentration	5 nM
Substrate Concentration	200 nM
ATP $K_{m,app}$	15 μ M
RPH-2823 IC ₅₀	75 nM

Table 1: Example Assay Parameters and IC₅₀ for **RPH-2823**.

Protocol 2: TR-FRET Kinase Assay

TR-FRET assays measure the phosphorylation of a substrate by a kinase through the use of a donor-acceptor fluorophore pair.[1] When the substrate is phosphorylated, an antibody labeled with the acceptor fluorophore binds to the phosphorylated substrate, bringing it into close proximity with the donor fluorophore, resulting in a FRET signal.

3.2.1. Principle of TR-FRET Kinase Assay



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Caption: Principle of a TR-FRET kinase assay.

3.2.2. Materials and Reagents

- Target Kinase
- Biotinylated Substrate Peptide
- **RPH-2823**
- LanthaScreen™ Eu-anti-phospho-substrate Antibody (or similar)
- Streptavidin-conjugated Donor Fluorophore (e.g., APC)
- Kinase Buffer
- ATP
- DMSO
- Low-volume, black 384-well assay plates

3.2.3. Step-by-Step Procedure

- Compound Preparation: Prepare serial dilutions of **RPH-2823** in DMSO, followed by dilution in kinase buffer.
- Kinase Reaction:
 - Add 4 μL of kinase and biotinylated substrate in kinase buffer to the wells.
 - Add 1 μL of **RPH-2823** dilution or DMSO.
 - Initiate the reaction by adding 5 μL of ATP solution.
 - Incubate for 60 minutes at room temperature.

- Detection:
 - Add 10 μ L of detection mix containing the Eu-labeled antibody and Streptavidin-APC.
 - Incubate for 60 minutes at room temperature, protected from light.
- Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

3.2.4. Data Analysis and Presentation

The TR-FRET ratio (Acceptor Emission / Donor Emission) is calculated. The percent inhibition is determined, and an IC50 value is generated by curve fitting.

Parameter	Value
Kinase Concentration	2 nM
Substrate Concentration	100 nM
ATP $K_{m,app}$	15 μ M
RPH-2823 IC50	82 nM

Table 2: Example TR-FRET Assay Parameters and IC50 for **RPH-2823**.

Summary and Further Steps

The protocols outlined in this application note provide a robust starting point for the biochemical characterization of the novel kinase inhibitor, **RPH-2823**. The example data suggests that **RPH-2823** is a nanomolar inhibitor of its target kinase.

Next steps in the characterization of **RPH-2823** would include:

- Selectivity Profiling: Screening **RPH-2823** against a panel of kinases to determine its selectivity.
- Mechanism of Action Studies: Performing kinase assays at varying concentrations of ATP to determine if **RPH-2823** is ATP-competitive.

- Binding Assays: Directly measuring the binding affinity of **RPH-2823** to the target kinase using techniques like TR-FRET binding assays or surface plasmon resonance (SPR).[1]
- Cellular Assays: Evaluating the activity of **RPH-2823** in a cellular context to determine its on-target effects and cellular potency.

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